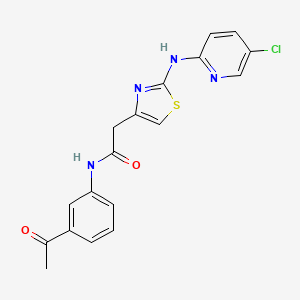
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, also known as BCMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCMCP belongs to the family of pyridine derivatives, which are widely used in medicinal chemistry and other related fields.
作用機序
The mechanism of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and lipoxygenase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate can cause changes in the levels of various biochemical markers such as cytokines, prostaglandins, and reactive oxygen species. It has also been found to cause changes in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. In terms of physiological effects, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to cause changes in behavior, locomotion, and cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of novel derivatives of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential applications of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in fields such as agriculture and material science.
合成法
The synthesis of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with benzyl isocyanate and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained after purification using column chromatography. The yield of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate obtained through this method is around 60%.
科学的研究の応用
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an anti-inflammatory agent, and for the treatment of neurological disorders such as Alzheimer's disease.
In agriculture, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to have herbicidal properties, and can be used as a selective herbicide for the control of weeds. In material science, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and supramolecular assemblies.
特性
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-12(7-4-8-17-14)15(20)21-10-13(19)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRCZMGRNPDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2459516.png)
![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)
![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)
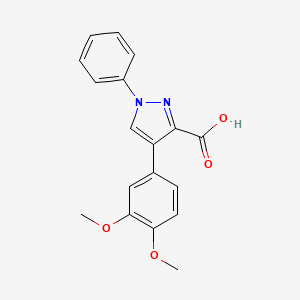
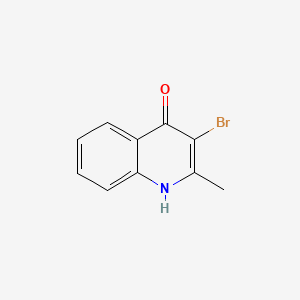
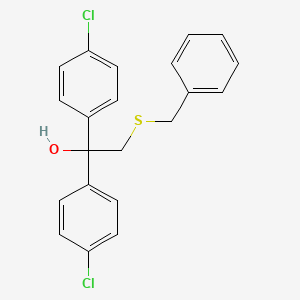
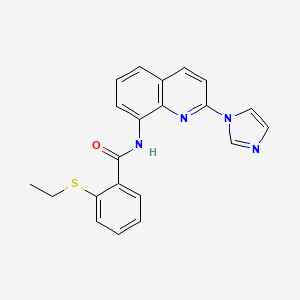
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)
![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)
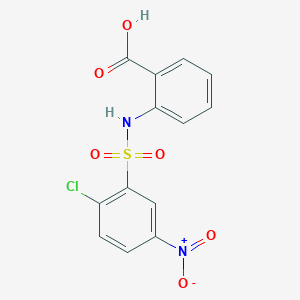
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2459532.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2459533.png)
![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
